molecular formula C20H22N2O5S B15105501 N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide

Cat. No.: B15105501
M. Wt: 402.5 g/mol
InChI Key: WLEXCGJAQYLJLT-UHFFFAOYSA-N
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Description

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of a suitable amine with a diketone under acidic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the pyrrole ring with a furan-2-ylmethyl halide.

    Attachment of the 4-methoxyphenylsulfonyl group: This is typically done through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride.

    Acetylation: The final step involves the acetylation of the nitrogen atom on the pyrrole ring using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-{[(4-methoxyphenyl)methyl]amino}propanamide
  • N-(2-furan-2-yl-1-((4H-furan-2-ylmethyl)-carbamoyl)-vinyl)-4-methyl-benzamide

Uniqueness

N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]acetamide

InChI

InChI=1S/C20H22N2O5S/c1-13-14(2)22(12-17-6-5-11-27-17)20(21-15(3)23)19(13)28(24,25)18-9-7-16(26-4)8-10-18/h5-11H,12H2,1-4H3,(H,21,23)

InChI Key

WLEXCGJAQYLJLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C)CC3=CC=CO3)C

Origin of Product

United States

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